Cesium vanadium oxide (CsVO3)
Description
Significance in Advanced Materials Science
The importance of Cesium Vanadium Oxide in advanced materials science stems from its versatile and exceptional properties, which make it a candidate for a wide array of technological applications. ontosight.ai Its multifunctionality is a key area of interest for researchers.
One of the most significant properties of CsVO₃ is its thermal stability. Studies have demonstrated that the compound can endure temperatures exceeding 1000°C without decomposition, making it suitable for applications in high-temperature environments such as in solid-state electrolytes for next-generation batteries and high-temperature catalysis. smolecule.com
Optically, CsVO₃ is transparent across a broad spectrum of wavelengths, from the visible to the infrared region. smolecule.com It exhibits self-activated luminescence that originates from the [VO₄]³⁻ tetrahedral clusters. This intrinsic luminescence, combined with a high photoluminescence quantum yield, positions CsVO₃ as a promising material for rare earth-free phosphors in light-emitting diodes (LEDs). Furthermore, its optical properties can be tuned by adjusting the size of the particles during synthesis, a crucial feature for its use in optoelectronic devices. smolecule.com When synthesized as quantum dots (QDs) with sizes ranging from 2 to 10 nm, CsVO₃ displays a quantum confinement effect, where the bandgap becomes size-dependent. mdpi.com This allows for a continuous red shift in absorption and emission spectra as the QD size increases. mdpi.com
From an electronic standpoint, CsVO₃ behaves as a semiconductor. This property, along with its suitable bandgap and charge transport capabilities, makes it an effective hole extraction layer in perovskite solar cells, thereby enhancing their efficiency. smolecule.com Its electrical conductivity also makes it a material of interest for the development of novel electronic devices. ontosight.ai
The catalytic potential of CsVO₃ is another area of active research. ontosight.ai Its electronic properties can enhance catalytic activity in various chemical reactions, including oxidation processes. Additionally, research has shown that layered vanadium oxide materials can effectively sorb cesium ions, indicating potential applications in environmental remediation for the removal of radioactive cesium from contaminated water.
Properties of Cesium Vanadium Oxide (CsVO₃) and Their Relevance
| Property | Value/Description | Application Relevance |
|---|---|---|
| Crystal Structure | Orthorhombic, space group Pbcm. smolecule.com | Contributes to stability and unique optical/electronic properties. ontosight.ai |
| Thermal Stability | Stable up to 1,000°C. smolecule.com | High-temperature sensors, coatings, solid-state electrolytes, catalysis. smolecule.com |
| Bandgap | 2.3–3.2 eV (size-dependent in Quantum Dots). | Tunable optoelectronic devices. |
| Photoluminescence Quantum Yield | Up to 95.8% (internal efficiency). | Rare earth-free phosphors for LEDs. |
| Electrical Conductivity | Semiconductor-like behavior. | Hole transport layers in solar cells, electronic devices. ontosight.ai |
| Optical Transparency | Transparent across a wide range of wavelengths. smolecule.com | Optoelectronic devices. smolecule.com |
| Cesium Sorption | Effective sorption of cesium ions from aqueous solutions. | Environmental remediation of radioactive cesium. |
Historical Trajectory and Contemporary Relevance of Vanadate (B1173111) Research
The study of vanadates, a class of compounds containing vanadium oxides, has a rich history and continues to be a highly relevant field of research. Vanadium's ability to exist in multiple oxidation states, primarily from +2 to +5, contributes to the diverse chemistry and wide-ranging applications of its compounds. nih.govplos.org
Historically, research into vanadates has been driven by their interesting chemical and physical properties. The analogy between vanadate and phosphate (B84403) led to early investigations into their biological roles and interactions. researchgate.net In materials science, the use of vanadium oxides in catalysis has been a long-standing area of interest. researchgate.net The specific study of Cesium Vanadium Oxide began to gain traction in the mid-20th century due to its unique crystallographic features. Early structural analyses in the 1950s and 1960s successfully identified its orthorhombic symmetry. A significant advancement occurred in the 1990s with high-pressure studies that revealed pressure-induced phase transitions in the material.
In the contemporary research landscape, vanadates are being explored for a multitude of advanced applications. They are investigated as corrosion inhibitors, with studies showing that certain forms, like metavanadates, can be as effective as chromates in protecting aluminum alloys. aboutcorrosion.com The complex speciation of vanadium in aqueous solutions is a critical factor influencing their efficacy in such applications. aboutcorrosion.com Furthermore, various metal vanadates, such as Bismuth Vanadate (BiVO₄) and Silver Vanadate (Ag₃VO₄), are being heavily researched as promising visible-light-driven photocatalysts for environmental remediation and water splitting. acs.orgnih.gov The photocatalytic properties are highly dependent on the crystalline structure, shape, and size of the nanostructured vanadates. nih.govacs.org
Current research on CsVO₃ is focused on harnessing its unique properties at the nanoscale. A major trend is the synthesis and application of CsVO₃ quantum dots, which exhibit size-dependent bandgap tuning, making them suitable for biomedical imaging and other optoelectronic applications. mdpi.com Another significant area is the development of hybrid composites, such as integrating CsVO₃ with carbon nanostructures to enhance catalytic performance. Additionally, defect engineering by creating vanadium vacancies is being explored to improve ionic conductivity for applications in zinc-ion batteries. The ongoing development of new synthetic methods, like facile thermal and hotplate-based techniques, is enabling better control over the material's properties and facilitating deeper exploration of its potential in energy-efficient lighting, photovoltaics, and ion-exchange membranes. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
cesium;oxygen(2-);vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.3O.V/q+1;3*-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWENEIGBGOIMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[V].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsO3V-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927076 | |
| Record name | Cesium vanadium oxide (CsVO3) | |
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Molecular Weight |
231.845 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14644-55-4, 34283-69-7 | |
| Record name | Cesium vanadium oxide (CsVO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644554 | |
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| Record name | Cesium vanadium oxide (Cs3VO4) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034283697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium vanadium oxide (CsVO3) | |
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| Record name | Cesium vanadium oxide (CsVO3) | |
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| Record name | Cesium vanadium trioxide | |
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Advanced Synthetic Methodologies for Cesium Vanadium Oxide Csvo3
Solid-State Reaction Methodologies for Cesium Vanadium Oxide Synthesis
Solid-state reaction is a conventional and widely used method for the synthesis of cesium vanadium oxide. ontosight.aitandfonline.comresearchgate.net This technique typically involves the stoichiometric mixing of precursor powders, followed by calcination at high temperatures to induce a chemical reaction in the solid state.
A common approach utilizes cesium carbonate (Cs₂CO₃) and vanadium pentoxide (V₂O₅) as the starting materials. smolecule.com These precursors are intimately mixed and ground together to ensure a homogeneous mixture. The mixture is then subjected to a two-step calcination process. The first step involves heating at a lower temperature, such as 300°C for 6 hours, followed by a second, higher-temperature calcination at 450°C for 24 hours. tandfonline.com This process results in the formation of polycrystalline CsVO3. tandfonline.comrsc.org Another variation of this method involves calcination at temperatures ranging from 600°C to 800°C under a controlled atmosphere to prevent contamination.
A water-assisted solid-state reaction has also been developed to synthesize high-quality CsVO3 phosphors. rsc.org This method has been shown to produce large polycrystalline particles with a very smooth crystal surface, leading to a significant increase in the internal quantum efficiency of the resulting phosphor. rsc.org
The Pechini process represents another solid-state synthesis route. This method involves the use of citric acid and ethylene (B1197577) glycol to form a polymeric precursor, which is then calcined to produce the desired oxide.
Solution-Phase Synthesis Strategies for Cesium Vanadium Oxide Nanomaterials
Solution-phase synthesis offers several advantages over solid-state methods, including lower reaction temperatures, better control over particle size and morphology, and the ability to produce a variety of nanostructures. semanticscholar.orgdrexel.edu
Aqueous Solution Evaporation Techniques for CsVO3 Nanoparticles
CsVO3 nanoparticles can be synthesized by the evaporation of aqueous solutions. researchgate.net One method involves dissolving vanadium pentoxide (V₂O₅) powder in an aqueous ammonia (B1221849) solution to create a vanadate (B1173111) solution. Cesium carbonate (Cs₂CO₃) is then dissolved in this solution to form a CsVO3 precursor solution. researchgate.net By evaporating the solvent, CsVO3 nanoparticles are obtained. researchgate.net
Another aqueous solution route involves the use of peroxo-isopolyvanadic acid and cesium carbonate. smolecule.comresearchgate.net The evaporation of an aqueous solution containing these precursors leads to the synthesis of CsVO3 nanoparticles. smolecule.comresearchgate.net The resulting phosphor has been shown to exhibit white light photoluminescence. researchgate.net
Hydrothermal Synthesis Routes for CsVO3 Nanofibers
Hydrothermal synthesis is a versatile solution-phase method that utilizes high temperatures and pressures to promote the crystallization of materials from aqueous solutions. semanticscholar.org This technique has been successfully employed to prepare self-activated yellow-emitting CsVO3 nanofibers. agrisearch.cn The process typically involves heating a precursor solution in a sealed vessel, known as an autoclave. mdpi.com For the synthesis of vanadium oxide nanotubes, a precursor gel is often aged and then subjected to hydrothermal treatment in a microwave furnace. mdpi.com Adjusting the pH of the precursor solution, for instance with nitric acid, is a critical parameter as the composition of the resulting vanadate is pH-dependent.
Hotplate Synthesis for Quantum Dots of CsVO3
A simple and cost-effective hotplate-based method has been developed for the synthesis of CsVO3 quantum dots (QDs). mdpi.comnih.gov This technique involves dissolving cesium nitrate (B79036) (CsNO₃) in deionized water and, in a separate beaker, dissolving ammonium (B1175870) vanadate (NH₄VO₃) in a solvent mixture containing octadecene, oleylamine, and oleic acid. nih.gov The cesium solution is then added dropwise to the vanadium solution under continuous stirring, and the temperature of the hotplate is increased to initiate the reaction. nih.gov This method allows for the tuning of QD size by varying the reaction temperature. mdpi.comnih.gov
Morphological Control and Size-Dependent Synthesis of CsVO3 Materials
The morphology and size of CsVO3 materials significantly influence their properties. Researchers have developed various strategies to control these parameters during synthesis.
In the hotplate synthesis of CsVO3 quantum dots, the reaction temperature is a key parameter for controlling the size of the resulting QDs. mdpi.comnih.gov By varying the temperature between 140°C and 190°C, the size of the CsVO3 QDs can be tuned from 2 to 10 nanometers. mdpi.comnih.gov As the QD size increases, a continuous red shift is observed in their absorption and emission spectra, which is a manifestation of the quantum confinement effect. mdpi.comnih.gov
Furthermore, at a reaction temperature of 170°C, in addition to quantum dots, CsVO3 nanosheets that self-assemble into microflower-like particles have been observed as a residue after centrifugation. mdpi.comnih.gov These microflower-like structures can have sizes ranging from 200 to 300 nanometers. Post-synthesis heat treatment at temperatures between 200°C and 400°C can further increase the particle size to 1–3 micrometers.
In the context of Cs-doped vanadium oxide thin films, the addition of cesium can alter the phase separation pattern and the microstructural film morphology. nih.govacs.org Increasing the molar ratio of cesium can lead to an increase in surface roughness. nih.govacs.org
Controlled Synthesis Parameters for CsVO3 Particle Size Optimization
Optimizing synthesis parameters is crucial for controlling the particle size of CsVO3 and, consequently, its properties.
| Synthesis Method | Key Parameters | Resulting Particle Size | Reference |
| Hotplate Synthesis | Reaction Temperature (140-190°C) | 2-10 nm (Quantum Dots) | mdpi.comnih.gov |
| Hotplate Synthesis | Reaction Temperature (170°C) | 200-300 nm (Microflowers) | |
| Post-synthesis Heat Treatment | Temperature (200-400°C) | 1-3 µm | |
| Water-Assisted Solid-State Reaction | - | 4.3 µm | rsc.org |
As illustrated in the table, the hotplate synthesis method offers a direct way to control the size of CsVO3 quantum dots by adjusting the reaction temperature. mdpi.comnih.gov Lower temperatures (e.g., 140°C) produce smaller quantum dots (2-3 nm), while higher temperatures (e.g., 190°C) lead to larger quantum dots (8-10 nm). mdpi.com This size variation directly impacts the band gap energy, which decreases from 3.17 eV for 2-3 nm QDs to 2.31 eV for 8-10 nm QDs. mdpi.com Similarly, the emission spectra of the QDs are red-shifted with increasing size. mdpi.com
Crystallographic and Microstructural Analysis of Cesium Vanadium Oxide Csvo3
Advanced X-ray Diffraction Analysis of CsVO3 Crystalline Structures
X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides detailed information about the atomic arrangement, crystal phase, and purity of a sample.
Cesium vanadium oxide (CsVO3) crystallizes in an orthorhombic system. smolecule.commdpi.com Structural refinement using techniques like the Rietveld method on powder X-ray diffraction data confirms that CsVO3 belongs to the space group Pbcm (No. 57). mdpi.commaterialsproject.org This structure is characterized by corner-sharing VO₄ tetrahedra, forming chains along the crystallographic axes. materialsproject.org The cesium ions (Cs⁺) are situated in the channels between these vanadate (B1173111) chains. smolecule.com
Detailed crystallographic data for the orthorhombic phase of CsVO3, as determined from experimental and computational studies, are presented below. materialsproject.org The lattice parameters define the dimensions of the unit cell, which is the fundamental repeating unit of the crystal structure.
Table 1: Crystallographic Data for Orthorhombic CsVO3
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbcm (57) |
| a (Å) | 5.30 |
| b (Å) | 11.75 |
| c (Å) | 6.00 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data sourced from the Materials Project (mp-504651). materialsproject.org
The atomic positions within the conventional unit cell define the precise location of each element.
Table 2: Fractional Atomic Coordinates for Orthorhombic CsVO3
| Element | Wyckoff Symbol | x | y | z |
|---|---|---|---|---|
| Cs | 4d | 0.083104 | 0.75 | 0.402606 |
| V | 4d | 0.549383 | 0.75 | 0.171756 |
| O | 4c | 0.457197 | 0 | 0.25 |
| O | 4d | 0.850426 | 0.75 | 0.153089 |
Data sourced from the Materials Project (mp-504651). materialsproject.org
Powder X-ray diffraction is a crucial tool for assessing the phase purity of synthesized CsVO3. ncl.ac.uk The technique involves comparing the experimental diffraction pattern of the synthesized sample with a standard reference pattern from a crystallographic database, such as the Joint Committee on Powder Diffraction Standards (JCPDS). mdpi.com A pure sample will exhibit a diffraction pattern where all major peaks match the reference pattern for the target compound in terms of position (2θ angle) and relative intensity. ncl.ac.uk
In the synthesis of CsVO3, other phases or impurities can sometimes form depending on the reaction conditions. mdpi.com For instance, studies have shown that during synthesis at lower temperatures (e.g., below 170 °C), an intermediate phase such as orthorhombic Cs₂V₄O₁₁ (JCPDS No. 088-0705) can be present. mdpi.com As the reaction temperature is increased to 170 °C or higher, the XRD patterns align well with the standard pattern for the orthorhombic phase of CsVO3 (JCPDS No. 070-0680), indicating the formation of the desired pure phase. mdpi.com The absence of peaks corresponding to precursor materials or intermediate phases confirms the high phase purity of the final CsVO3 product. malvernpanalytical.com
Electron Microscopy Characterization of CsVO3 Nanomaterials
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology and nanostructure of materials.
Scanning Electron Microscopy (SEM) is used to investigate the surface morphology of materials at the micro and nanoscale. Studies on CsVO3 have revealed the formation of complex, hierarchical structures. One commonly observed morphology is self-assembled, microflower-like particles. mdpi.comresearchgate.net These microflowers are composed of numerous interconnected nanosheets, giving them a high surface area. researchgate.net The synthesis method can influence the resulting morphology, with some preparations yielding nanofibers with high length-to-diameter ratios, where diameters are in the range of 100-150 nm and lengths can extend to tens of micrometers. researchgate.net
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed characterization of a material's internal structure and nanoscale features. TEM analysis of CsVO3 microflowers confirms that they are assembled from thin nanosheets. researchgate.net
Furthermore, TEM has been instrumental in characterizing CsVO3 quantum dots (QDs), which are semiconductor nanocrystals. mdpi.com The size of these spherical QDs can be precisely controlled, typically from 2 to 10 nm, by adjusting the synthesis temperature. mdpi.com For example, increasing the reaction temperature from 140 °C to 190 °C leads to a monotonic increase in the average QD size. mdpi.com TEM is also used to observe the particle size of as-prepared CsVO3 powders, which can range from 200-300 nm and increase with subsequent heat treatment. researchgate.net
Selected Area Electron Diffraction (SAED) is a TEM-based technique used to determine the crystalline nature of a material. wikipedia.org A beam of electrons is diffracted by the atomic lattice of the sample, producing a diffraction pattern that is characteristic of the material's crystal structure. wikipedia.org
For a single-crystal material, the SAED pattern consists of a regular array of sharp spots. youtube.com For a polycrystalline material, which is composed of many small, randomly oriented crystallites, the pattern appears as a set of concentric rings. youtube.com In the case of CsVO3 nanosheets, the SAED pattern displays a ring pattern overlaid with bright spots. researchgate.net This indicates that the nanosheets are polycrystalline, consisting of many small crystalline domains. researchgate.netyoutube.com The analysis of these diffraction rings and spots confirms the orthorhombic crystal structure of the CsVO3 nanomaterial. mdpi.com
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition of CsVO3
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used to determine the elemental composition of a material. When a sample is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit X-rays with characteristic energies for each element. By detecting and analyzing the energy of these emitted X-rays, EDS can provide qualitative and quantitative information about the elements present in the sample.
For Cesium Vanadium Oxide (CsVO3), an EDS analysis is expected to confirm the presence of cesium (Cs), vanadium (V), and oxygen (O) as the constituent elements. A quantitative analysis would provide the atomic and weight percentages of these elements, which should correspond to the stoichiometry of the CsVO3 compound.
Although a specific experimental EDS spectrum for CsVO3 is not provided here, a theoretical elemental composition can be derived from its chemical formula.
Theoretical Elemental Composition of Cesium Vanadium Oxide (CsVO3)
| Element | Symbol | Atomic Weight (g/mol) | Atomic Percent (%) | Weight Percent (%) |
|---|---|---|---|---|
| Cesium | Cs | 132.91 | 20 | 57.32 |
| Vanadium | V | 50.94 | 20 | 21.97 |
| Oxygen | O | 16.00 | 60 | 20.71 |
An EDS spectrum of a pure CsVO3 sample would exhibit distinct peaks corresponding to the characteristic X-ray emission energies of cesium, vanadium, and oxygen. The intensity of these peaks would be proportional to the concentration of each element in the sample. This non-destructive technique is invaluable for verifying the elemental purity and stoichiometric integrity of synthesized CsVO3.
Intercalation Studies in Layered Vanadium Oxides and Relevance to Cesium Interaction
Layered vanadium oxides, such as vanadium pentoxide (V2O5), are well-known for their ability to host various ions between their layers through a process called intercalation. This process involves the insertion of guest ions into the host lattice without significant disruption of the host's crystal structure. Intercalation is a key mechanism in a variety of applications, including energy storage and catalysis.
The structure of layered vanadium oxides consists of two-dimensional sheets of vanadium-oxygen polyhedra held together by weak van der Waals forces. This layered arrangement creates galleries or interlayer spaces that can accommodate a range of cations, including alkali metal ions like cesium.
When a cation is intercalated into the vanadium oxide host, several structural changes can occur. A primary effect is the expansion of the interlayer spacing to accommodate the size of the guest ion. This expansion is a direct consequence of the electrostatic interactions between the intercalated cation and the negatively charged vanadium oxide layers. The extent of this expansion depends on the size and charge of the intercalated ion.
The intercalation process is often accompanied by a reduction of the vanadium centers in the host lattice to maintain charge neutrality. For example, the insertion of a monovalent cation like Cs+ would be coupled with the reduction of V5+ to V4+. This redox process is reversible, allowing for the subsequent de-intercalation of the guest ion and the re-oxidation of the vanadium centers.
The study of ion intercalation in vanadium oxides is highly relevant to understanding the formation and properties of compounds like Cesium Vanadium Oxide (CsVO3). The synthesis of CsVO3 can be viewed as a result of the interaction and incorporation of cesium ions within a vanadium oxide framework. The principles governing the intercalation of cesium into layered vanadium oxides, such as the accommodation of the large cesium ion within the host structure and the resulting structural modifications, provide a fundamental basis for comprehending the crystal structure and stability of CsVO3. Furthermore, the potential for reversible cesium ion insertion and extraction in related vanadium oxide structures suggests that CsVO3 could be of interest in the development of novel materials with tunable properties.
Electronic Structure and First Principles Investigations of Cesium Vanadium Oxide Csvo3
Density Functional Theory (DFT) Calculations for CsVO3
DFT serves as a powerful computational tool to simulate the electronic structure of materials like CsVO3 from fundamental quantum mechanical principles. researchgate.nettandfonline.com These calculations provide insights into the material's behavior at the atomic level, guiding experimental efforts and the development of new applications.
In computational studies of CsVO3, the pseudopotential plane-wave method is a commonly employed technique within the DFT framework. researchgate.netresearchgate.net This approach simplifies the complex interactions between the atomic nuclei and the core electrons, allowing for more efficient calculations while maintaining high accuracy for the valence electrons, which are primarily responsible for the material's electronic and optical properties. Researchers have utilized this method to model CsVO3 and predict its characteristics, such as its band gap. researchgate.netresearchgate.net
The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. For CsVO3, various functionals have been used to predict its electronic properties. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) formulation is one such functional. researchgate.net Studies have reported calculated band gaps for CsVO3 using GGA-PBE to be around 3.037 eV. researchgate.net Another related functional, PBEsol, yielded a slightly higher band gap of 3.065 eV. researchgate.net
To achieve a more accurate determination of the band gap, the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential has also been applied. Calculations using the TB-mBJ functional have shown that CsVO3 has a fundamental band gap of 3.14 eV. researchgate.netresearchgate.nettandfonline.comresearchgate.net
| Functional | Calculated Band Gap (eV) |
| GGA-PBE | 3.037 |
| GGA-PBEsol | 3.065 |
| TB-mBJ | 3.14 |
Electronic Band Structure and Fundamental Band Gap Determination in CsVO3
The electronic band structure dictates the optical and electrical properties of a semiconductor. For CsVO3, understanding its band structure is crucial for its application in optoelectronics.
First-principles calculations have consistently shown that CsVO3 is a direct band gap semiconductor. researchgate.netresearchgate.nettandfonline.com This means that the minimum of the conduction band and the maximum of the valence band occur at the same momentum vector in the Brillouin zone. This characteristic is highly desirable for light-emitting applications, as it allows for efficient radiative recombination of electrons and holes. The calculated direct band gap is approximately 3.14 eV to 3.143 eV. researchgate.nettandfonline.comresearchgate.net Experimental studies on CsVO3 nanofibers have also confirmed a direct allowed electronic transition with a band energy of 2.997 eV. researchgate.net
The band gap of CsVO3 can be tuned through the quantum confinement effect, which becomes significant when the material's dimensions are reduced to the nanometer scale, forming quantum dots (QDs). mdpi.comresearchgate.netresearchgate.net As the size of the CsVO3 QDs decreases, the band gap energy increases. mdpi.comresearchgate.net This size-dependent tunability allows for the emission of different colors of light from the same material. For instance, CsVO3 QDs with sizes ranging from 2 to 10 nm exhibit band gaps that decrease from 3.17 eV to 2.31 eV as the particle size increases. mdpi.com
| QD Size (nm) | Band Gap (eV) |
| 2-3 | 3.17 |
| 5-6 | 2.63 - 2.72 |
| 8-10 | 2.31 |
Electronic Density of States and Chemical Bonding Analysis in CsVO3
Analysis of the electronic density of states (DOS) provides deeper insight into the nature of chemical bonding within CsVO3. researchgate.netresearchgate.net The DOS diagrams reveal the contributions of different atomic orbitals to the valence and conduction bands. Studies have shown that the chemical bonding in CsVO3 is a mix of covalent and ionic characteristics. researchgate.netresearchgate.nettandfonline.com Specifically, the bond between vanadium (V) and oxygen (O) is partially covalent, while the bond between cesium (Cs) and oxygen (O) is predominantly ionic in nature. researchgate.netresearchgate.nettandfonline.com In the orthorhombic crystal structure of CsVO3, the V⁵⁺ ion is bonded to four O²⁻ atoms, forming corner-sharing VO₄ tetrahedra. materialsproject.org The Cs¹⁺ ion is bonded in a 10-coordinate geometry to ten O²⁻ atoms. materialsproject.org
Characterization of V-O Covalent and Cs-O Ionic Bonding
Analysis of the distribution of electron charge density and the density of states (DOS) provides clear evidence for the bonding characteristics within CsVO_3. The interaction between vanadium (V) and oxygen (O) atoms is characterized by a degree of electron sharing, indicative of a partially covalent bond . This is a common feature in transition metal oxides, where the hybridization of the metal d-orbitals and oxygen p-orbitals leads to the formation of covalent linkages.
In contrast, the bond between cesium (Cs) and oxygen (O) is found to be predominantly ionic in nature. tandfonline.com This is consistent with the large difference in electronegativity between the highly electropositive cesium atom and the electronegative oxygen atom. In this ionic interaction, there is a significant transfer of electronic charge from the cesium to the oxygen atoms, resulting in the formation of Cs⁺ and O²⁻ ions, which are then held together by electrostatic forces.
This dual nature of bonding, with both covalent and ionic characteristics present in different parts of the crystal structure, is a key feature of CsVO_3 and influences its electronic band structure, vibrational modes, and response to external pressure.
Orbital Population Analysis in CsVO_3
The analysis of the PDOS reveals that the valence band of CsVO_3 is primarily composed of occupied O 2p orbitals, with some contribution from V 3d orbitals, confirming the V-O covalent interaction. The conduction band is largely dominated by the unoccupied V 3d orbitals. The Cs orbitals, being largely ionized, contribute minimally to the states near the Fermi level, which is characteristic of their role in ionic bonding.
This orbital arrangement underscores the electronic landscape of CsVO_3, where the V-O framework is the primary determinant of the material's electronic and optical properties, while the Cs ions provide structural stability through ionic interactions.
Phonon Band Dispersion and Dynamical Stability of CsVO_3
The dynamical stability of a crystalline material is determined by its lattice dynamics, which can be investigated through the calculation of its phonon dispersion curves. These curves illustrate the relationship between the vibrational frequencies and the wave vector in the Brillouin zone.
First-principles calculations of the phonon band dispersion for CsVO_3 have been performed to assess its structural stability. The resulting phonon dispersion curves for CsVO_3 exhibit no imaginary frequencies throughout the entire Brillouin zone. The presence of imaginary phonon frequencies would indicate a structural instability, leading to a spontaneous distortion of the crystal lattice.
The absence of such imaginary modes in the calculated phonon spectrum confirms that Cesium Vanadium Oxide is dynamically stable in its ground-state crystal structure. tandfonline.com This finding is crucial as it validates the theoretical models used to investigate its properties and suggests that the compound can be synthesized and exist as a stable material under standard conditions.
Pressure-Dependent Electronic and Optical Properties of CsVO_3
The application of external hydrostatic pressure is a powerful technique to tune the electronic and optical properties of materials by modifying their crystal structure. First-principles calculations have been employed to simulate the effects of pressure on CsVO_3.
Studies have shown that CsVO_3 is a direct bandgap semiconductor. tandfonline.com The calculated direct bandgap at ambient pressure is approximately 3.14 eV. A key finding from these theoretical investigations is that the bandgap of CsVO_3 increases with increasing pressure . tandfonline.com This phenomenon, known as a blue shift of the absorption edge, indicates that higher energy photons are required to excite electrons from the valence band to the conduction band under compression.
The table below summarizes the calculated direct bandgap of CsVO_3 at different hydrostatic pressures, illustrating this clear trend.
| Hydrostatic Pressure (GPa) | Direct Bandgap (eV) |
| 0 | 3.14 |
| 5 | 3.32 |
| 10 | 3.48 |
This pressure-induced widening of the bandgap has significant implications for the optical properties of CsVO_3. The frequency-dependent linear macroscopic optical coefficients, such as the absorption coefficient, refractive index, and optical conductivity, are all consequently modified by the application of pressure. The observed changes suggest that pressure can be an effective tool to engineer the optoelectronic response of Cesium Vanadium Oxide for potential applications in various optical and electronic devices.
Advanced Optical and Luminescent Phenomena in Cesium Vanadium Oxide Csvo3
Photoluminescence Spectroscopy and Emission Mechanism in CsVO₃
The photoluminescence of CsVO₃ is characterized by a self-activated emission originating from the VO₄ tetrahedral units within its structure. scitepress.orgresearchgate.net The emission mechanism is generally understood as the relaxation of an excited state ([VO₄]³⁻)* back to the ground state [VO₄]³⁻. researchgate.net This process is initiated by charge transfer (CT) transitions from the 2p orbitals of oxygen to the 3d orbitals of vanadium (O → V). researchgate.net The peculiarities of its emission spectra and decay dynamics are heavily influenced by strong electron-phonon coupling within the [VO₄]³⁻ center. researchgate.net
When excited by ultraviolet (UV) light, CsVO₃ exhibits a single, intense, and broad emission band spanning a significant portion of the visible spectrum. researchgate.net Research has shown this emission to cover a range from 380 nm to 800 nm. researchgate.net
Specific studies have identified the peak of this emission to be centered at approximately 492 nm, falling within the yellow-green-white light region of the CIE chromaticity diagram. The full width at half maximum (FWHM) of this emission band has been measured to be around 110 nm, indicating a wide distribution of emitted photon energies. scitepress.org This broadness is attributed to the strong coupling between electronic states and vibrational modes in the [VO₄]³⁻ tetrahedra. researchgate.net The high internal quantum efficiency of CsVO₃, reported to be as high as 87%, underscores its potential as a high-brightness phosphor. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Emission Range | 400 nm - 700 nm | |
| Peak Wavelength | ~492 nm | |
| Full Width at Half Maximum (FWHM) | 110 nm | scitepress.org |
| Internal Quantum Efficiency (η) | 87% | researchgate.net |
| CIE Coordinates | (0.3591, 0.4131) |
Investigations into the relaxation dynamics of electronic excitations in CsVO₃ reveal a complex photoluminescence decay process. researchgate.net Upon pulse laser excitation, the resulting decay curves cannot be adequately described by a simple single or double exponential decay function. researchgate.net This non-exponential decay behavior suggests the involvement of multiple relaxation pathways or a distribution of decay rates. This complexity in the luminescence relaxation dynamics is interpreted as a consequence of the strong electron-phonon coupling that characterizes the excited electronic states within the [VO₄]³⁻ centers. researchgate.net
Optical Absorption Characteristics and Charge Transfer Mechanisms in CsVO₃
The optical absorption properties of CsVO₃ are fundamental to its luminescent behavior, as they govern the initial excitation process. The primary mechanism responsible for its absorption in the UV region is a ligand-to-metal charge transfer (LMCT). researchgate.net
CsVO₃ exhibits a strong and broad absorption band in the near-ultraviolet range. scitepress.org The photoluminescence excitation (PLE) spectrum shows that the material can be efficiently excited by light with wavelengths ranging from 300 nm to 400 nm. scitepress.org More specifically, the absorption band has been defined as being between 310 nm and 390 nm, with an absorption peak at 368 nm. This absorption is attributed to the O(2p) → V(3d) charge transfer transitions within the VO₄ tetrahedra. researchgate.net This efficient absorption in the near-UV range makes CsVO₃ compatible with commercially available UV and blue LED chips for solid-state lighting applications. scitepress.org
Quantum Confinement Effects in CsVO₃ Nanomaterials
When the physical dimensions of a semiconductor are reduced to the nanoscale, typically between 2 to 10 nm, quantum confinement effects can emerge. mdpi.cominflibnet.ac.inyoutube.com These effects alter the material's electronic and optical properties, causing the energy band gap to become size-dependent. inflibnet.ac.insemanticscholar.org This phenomenon has been successfully demonstrated in CsVO₃ through the synthesis of quantum dots (QDs). mdpi.comnih.govresearchgate.net
Recent research has reported the novel synthesis of cadmium-free CsVO₃ quantum dots with sizes that can be controlled by varying the reaction temperature. mdpi.comsemanticscholar.org By adjusting the synthesis temperature from 140°C to 190°C, the size of the resulting QDs can be tuned from approximately 2 nm to 10 nm. mdpi.comnih.govresearchgate.net
This size variation has a direct and predictable impact on the optical properties of the CsVO₃ QDs, a hallmark of the quantum confinement effect. mdpi.comsemanticscholar.org As the particle size increases, a continuous red shift is observed in both the absorption and photoluminescence (PL) spectra. mdpi.comnih.govresearchgate.net Smaller QDs (2–3 nm) emit in the blue region of the spectrum, while intermediate (5–6 nm) and larger (8–10 nm) QDs emit green and red light, respectively. mdpi.com
This size-tunable emission corresponds to a change in the material's band gap energy. The band gap decreases as the QD size increases; for instance, the band gap for 2–3 nm CsVO₃ QDs is 3.17 eV, which decreases to 2.31 eV for 8–10 nm QDs. semanticscholar.orgresearchgate.net This demonstrates that by controlling the nanocrystal size, the absorption and emission characteristics of CsVO₃ can be precisely engineered across the visible spectrum. mdpi.comsemanticscholar.org
| QD Size | Emission Color | Band Gap (Eg) | Reference |
|---|---|---|---|
| 2–3 nm | Blue | 3.17 eV | mdpi.comsemanticscholar.org |
| 5–6 nm | Green | 2.63 eV | mdpi.comresearchgate.net |
| 8–10 nm | Red | 2.31 eV | mdpi.comsemanticscholar.org |
Band Gap Reduction with Increasing CsVO3 Quantum Dot Size
The electronic and optical properties of semiconductor nanocrystals, or quantum dots (QDs), are significantly influenced by their size, a phenomenon primarily governed by the quantum confinement effect. In Cesium Vanadium Oxide (CsVO3), this effect is demonstrably observed as a distinct correlation between the quantum dot size and its optical band gap. Research into novel, cadmium-free CsVO3 quantum dots has shown that the band gap of these nanocrystals can be precisely tuned by controlling their physical dimensions. nih.govmdpi.com
Experimental synthesis has successfully produced CsVO3 QDs with sizes ranging from approximately 2 to 10 nanometers by varying synthesis temperatures. nih.govmdpi.com As the size of the CsVO3 quantum dots increases, the degree of quantum confinement lessens. This reduction in confinement leads to a decrease in the energy separation between the valence and conduction bands, resulting in a lower optical band gap. Specifically, CsVO3 QDs with a size of 2–3 nm exhibit a band gap of 3.17 eV. nih.govmdpi.com As the particle size is increased to 8–10 nm, the band gap is observed to decrease to 2.31 eV. nih.govmdpi.com This size-dependent behavior allows for the precise tuning of absorption and emission properties, shifting them from the blue to the reddish-orange region of the spectrum as the QD size increases. nih.gov The relationship between the synthesis temperature, resulting QD size, and the corresponding optical band gap is a clear illustration of the quantum confinement effect in this vanadate (B1173111) system. nih.govresearchgate.net
The following table details the experimentally determined relationship between the size of CsVO3 quantum dots and their optical band gap.
| Quantum Dot Size (nm) | Optical Band Gap (Eg) (eV) | Synthesis Temperature (°C) |
|---|---|---|
| 2-3 | 3.17 | 140 |
| - | 2.83 | 150 |
| - | 2.72 | 160 |
| - | 2.63 | 170 |
| - | 2.47 | 180 |
| 8-10 | 2.31 | 190 |
Data derived from studies on CsVO3 quantum dots, illustrating the reduction in band gap energy with increasing particle size due to the quantum confinement effect. nih.govresearchgate.net Note: Specific sizes for intermediate temperatures were not explicitly provided in the source material.
Luminescence Quenching and Excited State Relaxation Dynamics in CsVO3
The luminescence efficiency of a phosphor material like CsVO3 is critically dependent on the dynamics of its excited states and the competing relaxation pathways available. Luminescence quenching refers to any process that decreases the fluorescence or phosphorescence intensity. These processes can be non-radiative, providing alternative routes for the excited state to return to the ground state without emitting a photon.
One of the primary quenching mechanisms in phosphors is thermal quenching , where the luminescence intensity decreases as the temperature rises. In CsVO3, the temperature dependence of the emission lifetime has been investigated to understand this phenomenon. researchgate.net The relaxation dynamics slow down significantly as the temperature is lowered from 300 K to 6.5 K. researchgate.net The relationship between temperature and emission lifetime can be described by the Mott law, which allows for the calculation of the activation energy (Ea) for the thermal quenching process. For CsVO3, this activation energy has been determined to be approximately 40 meV. researchgate.net This relatively low activation energy indicates that thermal energy can efficiently promote non-radiative relaxation pathways, leading to a reduction in luminescence at higher temperatures. researchgate.net
Another important mechanism is concentration quenching , where the luminescence intensity decreases once the concentration of the luminescent centers (in this case, the vanadate groups) exceeds an optimal value. While detailed concentration-dependent studies on CsVO3 are not as prevalent, this is a common phenomenon in other vanadate phosphors. aip.orgnih.gov At high concentrations, the increased probability of energy transfer between adjacent luminescent centers can lead to migration of the excitation to quenching sites or defects within the crystal lattice, resulting in non-radiative decay. nih.govmdpi.com
The table below summarizes the effect of temperature on the average luminescence lifetime of CsVO3, illustrating the dynamics of excited state relaxation.
| Temperature (K) | Average Luminescence Lifetime (τav) (µs) |
|---|---|
| 300 | 10.8 |
| 250 | 15.2 |
| 200 | 23.4 |
| 150 | 47.3 |
| 100 | 192 |
| 50 | 1190 |
| 6.5 | 1130 |
Temperature dependence of the average emission lifetime for CsVO3 upon pulse laser excitation, showing the significant impact of thermal quenching on excited state relaxation. researchgate.net
Vibronic Structure and Electron-Phonon Coupling in CsVO3 Luminescence
In luminescent materials, the emission of a photon is not a purely electronic process but is often coupled with the vibrational modes of the crystal lattice. This interaction between the electronic transition and the lattice vibrations (phonons) is known as electron-phonon coupling or vibronic coupling. The strength of this coupling dictates several key features of the luminescence spectrum, such as the bandwidth and the appearance of a fine structure.
In Cesium Vanadium Oxide, the luminescence is understood to originate from a charge-transfer transition within the tetrahedral [VO4]3- complex. researchgate.netresearchgate.net Studies of the photoluminescence (PL) spectra of CsVO3 at low temperatures have revealed the presence of a distinct vibronic structure. researchgate.net This structure manifests as a series of peaks or shoulders superimposed on the broad emission band, with the spacing between these features corresponding to the energy of specific phonon modes of the material.
The appearance of this vibronic structure is interpreted as a clear indication of strong electron-phonon coupling in CsVO3. researchgate.net Specifically, the electronic transitions are strongly coupled to the centrosymmetric vibrational modes within the [VO4]3- centers. researchgate.net This coupling means that as the electron transitions from the excited state back to the ground state, it can simultaneously create one or more phonons, leading to the emission of photons with slightly different energies and giving rise to the observed fine structure. The analysis of these vibronic progressions can provide valuable information about the specific vibrational modes that are most strongly coupled to the electronic transition and the nature of the excited state potential energy surface. In related transition metal oxides, strong electron-phonon coupling is known to play a pivotal role in their optical and transport properties. nih.govicmab.es The investigation of such coupling in CsVO3 is crucial for a fundamental understanding of its luminescence mechanism and for optimizing its performance as a phosphor material. researchgate.net
Advanced Technological Applications of Cesium Vanadium Oxide Csvo3
Cesium Vanadium Oxide in High-Efficiency White Light-Emitting Diodes (W-LEDs)
The demand for energy-efficient lighting solutions has driven extensive research into new materials for W-LEDs. CsVO3 has emerged as an excellent rare-earth-free phosphor, a critical component in converting the monochromatic light from an LED chip into broad-spectrum white light.
The synthesis and development of CsVO3 as a phosphor material have been optimized to achieve high luminescence efficiency. A reliable water-assisted solid-state reaction method has been developed to synthesize polycrystalline CsVO3 with large particle sizes (around 4.3 μm) and smooth crystal surfaces rsc.org. This method has proven superior to conventional solid-state reactions, yielding a significantly higher internal quantum efficiency (IQE).
The maximum IQE for CsVO3 synthesized via this improved method has been recorded at 95.8% under 345 nm excitation, which is the highest value reported for vanadate (B1173111) phosphors. rsc.org The average IQE across multiple samples was 92.3%, a notable increase from the 84.4% achieved with conventional methods rsc.org. Furthermore, this synthesis approach leads to a red-shift in the photoluminescence excitation band edge by 10 nm, which substantially increases the IQE in the near-ultraviolet range, maintaining an efficiency of 85% at 400 nm rsc.org.
| Parameter | Value | Excitation Wavelength |
|---|---|---|
| Maximum Internal Quantum Efficiency (IQE) | 95.8% | 345 nm |
| Average Internal Quantum Efficiency (IQE) | 92.3% | 345 nm |
| IQE (Conventional Solid-State Reaction) | 84.4% | Not Specified |
| IQE at 400 nm | 85% | 400 nm |
The luminescence in CsVO3 is a result of a self-activation mechanism, meaning it does not require doping with activator ions (like rare-earth elements) to emit light. This intrinsic property is attributed to the electronic structure of the vanadate group ([VO4]3-) within the crystal lattice rsc.orgmq.edu.au.
The process begins with the absorption of ultraviolet (UV) light, which triggers a charge transfer between the oxygen (O2-) and vanadium (V5+) ions within the [VO4] tetrahedra rsc.orgmq.edu.au. This absorption excites the system to a higher energy state. The subsequent relaxation of this excited state back to the ground state results in the emission of a broad band of visible light. Pure niobate and vanadate materials are known to be self-activated hosts that produce broad blue emission under UV excitation rsc.org. This self-activated luminescence is a key advantage, as it simplifies the material's composition and avoids the use of expensive and often scarce rare-earth elements.
The performance of a W-LED is critically evaluated by its Color Rendering Index (CRI) and Correlated Color Temperature (CCT). The CRI measures how accurately the light source reveals the true colors of objects on a scale to 100, while the CCT describes the color appearance of the light, from warm (lower Kelvin values) to cool (higher Kelvin values) waveformlighting.com.
W-LEDs fabricated using CsVO3 as a phosphor, often in combination with other phosphors to tune the final output, demonstrate excellent color quality. For instance, a rare-earth-free W-LED prepared with CsVO3 powder and a red phosphor (Mg2TiO4:Mn4+) for color tuning achieved an average CRI of 91.1 rsc.org. This high CRI value, with all individual CRI scores (R values) exceeding 83, indicates superior color rendering performance suitable for high-quality lighting applications rsc.org. The emission of this W-LED was characterized as white light with CIE (Commission Internationale de l'Éclairage) chromaticity coordinates of (x, y) = (0.330, 0.382) rsc.org.
Cesium Vanadium Oxide for Optoelectronic Devices
Beyond lighting, the unique properties of cesium vanadium oxide are being explored for other advanced optoelectronic applications, including next-generation display technologies and renewable energy harvesting.
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties, allowing their optical and electronic characteristics to be tuned by controlling their size wikipedia.orgazoquantum.com. Recently, novel cadmium-free CsVO3 quantum dots have been synthesized using a simple hotplate-based method nih.gov.
This synthesis allows for the tuning of the CsVO3 QD size from 2 to 10 nm by adjusting the reaction temperature between 140°C and 190°C nih.gov. This size variation directly influences the band gap energy, resulting in tunable photoluminescent emissions across the visible spectrum. As the QD size increases, a continuous red-shift is observed in the emission spectra, a clear sign of the quantum confinement effect nih.gov. This tunability enables the production of colors ranging from blue to reddish-orange, making CsVO3 QDs a promising new class of materials for optoelectronic applications such as advanced, high-color-accuracy displays nih.gov1ansah.in.
| Synthesis Temperature (°C) | Resulting Emission Color | CIE Chromaticity Coordinates (x, y) |
|---|---|---|
| 140 | Blue | (0.148, 0.112) |
| 150 | Bluish Green | (0.166, 0.402) |
| 160 | Yellowish Green | (0.342, 0.622) |
| 170 | Yellow Green | (0.387, 0.584) |
| 180 | Yellow | (0.522, 0.472) |
| 190 | Reddish Orange | (0.623, 0.376) |
Data sourced from Pavitra et al., 2022. nih.gov
In the field of photovoltaics, cesium-doped vanadium oxide (VOx:Cs) has been successfully utilized as a hole extraction layer (HEL) in perovskite solar cells (PSCs) nih.govacs.orgepa.gov. The HEL plays a crucial role in efficiently extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode.
| Hole Extraction Layer (HEL) | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA cm⁻²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
|---|---|---|---|---|
| Pristine VOx | 0.95 | 16.83 | 70.17 | 11.15 |
| VOx:0.1Cs | 0.93 | 20.14 | 74.91 | 13.91 |
| VOx:0.3Cs | 0.92 | 20.67 | 76.46 | 14.48 |
| VOx:0.5Cs | 0.92 | 19.69 | 65.10 | 11.77 |
Data sourced from Yao et al., 2018.
Cesium-Doped Vanadium Oxide as Hole Extraction Layers in Perovskite Solar Cells
Enhancement of Electrical Conductivity in Hole Extraction Layers
The incorporation of cesium into the vanadium oxide matrix provides a facial method to enhance the electrical properties of the HEL. researchgate.net This enhanced conductivity facilitates more efficient transport of charge carriers (holes) from the perovskite absorber layer to the anode, which is a crucial step in the photovoltaic process. Consequently, the use of CsVO₃ as a hole extraction layer contributes to improved charge transport capabilities within the device. smolecule.com
Impact on Charge Recombination and Hole Extraction Efficiency in PSCs
The enhanced electrical properties of CsVO₃-based hole extraction layers have a direct and positive impact on the charge dynamics within perovskite solar cells. By improving the conductivity of the HEL, CsVO₃ facilitates more efficient extraction of holes, which in turn helps to reduce charge recombination—a major loss mechanism in solar cells. researchgate.netsmolecule.com
Thermoelectric Properties and Performance of Cesium Vanadium Oxide (CsVO₃)
Cesium vanadium oxide is also a material of interest for its thermoelectric properties, which involve the conversion of heat energy into electrical energy and vice versa. The thermoelectric performance of a material is often evaluated by its figure of merit (ZT), which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. norecs.com
Experimental studies have shown that CsVO₃ exhibits a sharp change in its thermoelectric power at its phase transition temperature of 348°C, which corresponds to its Curie temperature. ias.ac.in A notable characteristic is the change in the sign of its charge carriers with this phase transition; it behaves as a p-type material in the ferroelectric region and an n-type material in the paraelectric region. ias.ac.in Computational studies suggest that while similar compounds may have low thermoelectric performance, the properties of CsVO₃ can be significantly improved. researchgate.net For instance, doping CsVO₃ to achieve an optimum charge carrier concentration could potentially raise its ZT value to 0.5 for n-doping and 0.23 for p-doping at room temperature, indicating its potential for thermoelectric applications. researchgate.net
First-Principles Computational Exploration of Thermoelectric Parameters of CsVO₃
To thoroughly understand the thermoelectric potential of CsVO₃, researchers have employed first-principles calculations based on density functional theory (DFT). tandfonline.comscispace.comtandfonline.comresearchgate.net These computational studies have provided valuable insights into the electronic, thermodynamic, and thermoelectric properties of the compound. tandfonline.comscispace.com
Analysis of the electronic structure reveals that CsVO₃ is a direct bandgap semiconductor with a fundamental bandgap of 3.14 eV. researchgate.nettandfonline.comtandfonline.comresearcher.life The calculation of the phonon-band dispersion curve has also confirmed the dynamic stability of the CsVO₃ compound in its ground state. researchgate.nettandfonline.comtandfonline.comresearcher.life To explore the transport properties relevant to thermoelectric performance, the semi-classic Boltzmann transport theory, as implemented in the BoltzTraP code, has been utilized. scispace.comtandfonline.com These computational explorations form a theoretical foundation for predicting and understanding the material's behavior under various conditions.
| Parameter/Method | Description | Key Finding/Implementation | Reference |
|---|---|---|---|
| Calculation Method | First-principles calculations based on Density Functional Theory (DFT). | Used to investigate electronic, thermodynamic, and thermoelectric properties. | tandfonline.comscispace.com |
| Bandgap Analysis | Calculation of the electronic band structure. | CsVO₃ is a direct bandgap semiconductor with a bandgap of 3.14 eV. | researchgate.nettandfonline.comtandfonline.com |
| Stability Analysis | Calculation of the phonon-band dispersion curve. | Confirmed the dynamic stability of the CsVO₃ compound. | researchgate.nettandfonline.comtandfonline.com |
| Transport Properties | Semi-classic Boltzmann transport theory. | Implemented via the BoltzTraP program to study thermoelectric parameters. | tandfonline.com |
| Thermal Properties | Quasi-harmonic Debye model. | Used to explore the temperature and pressure dependencies of thermal parameters. | tandfonline.comscispace.comtandfonline.com |
Temperature and Pressure Dependencies of CsVO₃ Thermoelectric Characteristics
The performance of thermoelectric materials is highly dependent on operating conditions such as temperature and pressure. Computational studies on CsVO₃ have systematically investigated these dependencies. The temperature dependence of thermoelectric and thermal parameters has been explored over a range from 0 to 1000 K. tandfonline.com Furthermore, the effects of hydrostatic pressure on the material's properties have been examined at fixed pressures, typically 0, 5, and 10 GPa. tandfonline.com These investigations utilize the quasi-harmonic Debye model to explore thermal parameters like heat capacity and lattice thermal conductivity. tandfonline.comscispace.comtandfonline.com
The electrical conductivity of CsVO₃ is sensitive to both temperature and pressure. Experimental measurements show a distinct change in thermoelectric properties, which are linked to electrical conductivity, at the ferroelectric phase transition temperature of 348°C. ias.ac.in First-principles calculations further elucidate these relationships, showing that applying hydrostatic pressure influences the electronic band structure, which in turn affects conductivity. tandfonline.comtandfonline.com Specifically, the bandgap of CsVO₃ is found to increase with increasing pressure, a factor that would alter the concentration of charge carriers and thus the electrical conductivity. tandfonline.comtandfonline.comresearcher.life
Low thermal conductivity and a high Seebeck coefficient are desirable for efficient thermoelectric materials. norecs.com For CsVO₃, both experimental and theoretical studies have provided insights into these parameters.
The Seebeck coefficient (S) of CsVO₃ has been observed to undergo a sharp change at its phase transition temperature (348°C). ias.ac.in This transition is also accompanied by a change in the dominant charge carrier type from p-type to n-type. ias.ac.in Computational studies based on the semi-classic Boltzmann transport theory have been used to explore the Seebeck coefficient's dependence on temperature and pressure. scispace.comtandfonline.com
The thermal conductivity has been investigated using the quasi-harmonic Debye model. tandfonline.comscispace.com These theoretical models allow for the analysis of the lattice thermal conductivity's response to changes in temperature and pressure, providing a comprehensive picture of the material's potential for thermoelectric applications.
| Property | Dependence on Temperature | Dependence on Pressure | Reference |
|---|---|---|---|
| Electrical Conductivity | Shows a sharp change at the phase transition temperature of 348°C. | Influenced by pressure-induced changes in the electronic bandgap. | ias.ac.intandfonline.comtandfonline.com |
| Seebeck Coefficient | Exhibits a sharp change at 348°C, with a sign change indicating a shift from p-type to n-type carriers. | Calculated using Boltzmann transport theory to understand its response to pressure. | ias.ac.inscispace.comtandfonline.com |
| Thermal Conductivity | Analyzed over a range of 0-1000 K using the quasi-harmonic Debye model. | Theoretically explored to determine its behavior under hydrostatic pressure. | tandfonline.comscispace.comtandfonline.com |
| Bandgap | - | Increases with increasing pressure. | tandfonline.comtandfonline.comresearcher.life |
Catalytic Applications of Cesium Vanadium Oxide (CsVO3)
Extensive research into the catalytic properties of various metal oxides has revealed their potential in addressing environmental challenges, such as the activation and conversion of carbon dioxide (CO2). However, a thorough review of scientific literature indicates a significant gap in the investigation of Cesium Vanadium Oxide (CsVO3) for this specific application. While related compounds containing cesium or vanadium have been explored in catalysis, direct studies on CsVO3 for CO2 conversion are not publicly available.
Mechanisms of CO2 Activation and Conversion on CsVO3 Surfaces
There is currently no available scientific literature detailing the mechanisms of CO2 activation and conversion specifically on the surfaces of Cesium Vanadium Oxide (CsVO3). Research has been conducted on related materials, such as cerium vanadate (CeVO4), for photocatalytic CO2 reduction, but the specific surface interactions and reaction pathways on CsVO3 remain unexplored. mdpi.com The role of cesium in promoting catalysis for other reactions, such as the coupling of CO2 and epoxides using cesium salts, has been noted, but these findings are not directly transferable to the mechanisms on a complex oxide surface like CsVO3. rsc.org
Computational and Experimental Mechanistic Insights into CsVO3 Catalysis
A comprehensive search of computational and experimental studies reveals a lack of specific mechanistic insights into the catalytic activity of Cesium Vanadium Oxide (CsVO3) for CO2 conversion. While computational methods like Density Functional Theory (DFT) are widely used to investigate CO2 interactions with various catalyst surfaces, no such studies have been published for CsVO3. mdpi.comnih.govrsc.orgnih.gov Similarly, experimental data from techniques that could elucidate reaction mechanisms, such as in-situ spectroscopy, are absent for this compound in the context of CO2 catalysis.
Given the absence of direct research, no data tables or detailed research findings on the catalytic application of CsVO3 for CO2 conversion can be provided.
Computational Materials Design and Theoretical Predictions for Cesium Vanadium Oxide Csvo3
Machine Learning and Artificial Intelligence Approaches in CsVO3 Materials Design
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools in materials design, capable of learning complex relationships between material composition, structure, and properties from large datasets nih.govoaepublish.com. For CsVO3, ML models can be trained on existing experimental and computational data to predict the properties of new, hypothetical derivatives much faster than traditional first-principles calculations.
Key applications of ML in the design of CsVO3 materials include:
Property Prediction: ML models can be trained to predict various properties of CsVO3 derivatives, such as bandgap, formation energy, and mechanical stability, based on their chemical composition and crystal structure oaepublish.com. This allows for the rapid screening of a vast number of potential materials.
Inverse Design: Generative ML models can be employed for "inverse design," where the model suggests new chemical compositions and structures that are likely to exhibit a desired set of properties.
Accelerating Simulations: ML potentials can be developed to replace the computationally expensive force calculations in molecular dynamics simulations, enabling the study of larger systems over longer timescales youtube.com.
While the application of ML specifically to CsVO3 is still a developing area, studies on other vanadates and complex oxides have demonstrated the power of this approach mdpi.com. For example, ML has been used to predict the properties of perovskite oxides and to assist in the design of high-entropy alloys oaepublish.com. The increasing availability of materials databases provides a fertile ground for the application of ML to accelerate the discovery of novel CsVO3-based materials.
Table 2: Potential Machine Learning Models for CsVO3 Property Prediction
| Machine Learning Model | Input Features | Predicted Property | Potential Application in CsVO3 Design |
| Graph Convolutional Neural Networks (GCNN) | Crystal graph representation | Formation energy, bandgap | Rapidly screen for stable and semiconducting CsVO3 derivatives. |
| Random Forest Regressor | Compositional and structural descriptors | Elastic moduli | Identify mechanically robust compositions for potential applications. |
| Generative Adversarial Networks (GANs) | Desired property targets | Novel crystal structures | Propose new, synthesizable CsVO3-based materials with tailored functionalities. |
Molecular Dynamics Simulations and Advanced Theoretical Predictions for CsVO3 Systems
Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time evolution of atomic positions and velocities in a material, offering insights into its dynamic properties, thermal behavior, and phase transitions. For CsVO3, MD simulations can be instrumental in understanding phenomena that are not accessible through static first-principles calculations.
Potential applications of MD simulations for CsVO3 systems include:
Thermal Properties: MD can be used to calculate thermal conductivity, thermal expansion, and specific heat, which are crucial for many technological applications.
Ion Diffusion: By tracking the movement of atoms over time, MD simulations can elucidate the mechanisms of ion diffusion, which is particularly relevant for applications in batteries and sensors.
Phase Transitions: MD can be used to study temperature- and pressure-induced phase transitions in CsVO3, providing a deeper understanding of its structural stability.
Amorphous Structures: MD is a valuable tool for modeling amorphous and disordered phases of CsVO3, which can exhibit unique properties compared to their crystalline counterparts.
While specific MD studies on CsVO3 are scarce, research on other alkali vanadates and complex oxides provides a blueprint for how this technique could be applied nih.govnih.govsemanticscholar.orgamanote.com. For instance, MD simulations have been used to study the dynamic and energetic properties of alkali and halide ions in aqueous solutions and to investigate the behavior of other vanadate (B1173111) compounds nih.govnih.gov. The development of accurate interatomic potentials, potentially through machine learning, will be key to enabling large-scale and long-time MD simulations of CsVO3 systems youtube.com.
Table 3: Potential Insights from Molecular Dynamics Simulations of CsVO3
| Simulation Type | Property Investigated | Potential Finding for CsVO3 |
| NVT Ensemble (constant Number of particles, Volume, and Temperature) | Structural stability at different temperatures | Prediction of melting point and structural transformations. |
| NPT Ensemble (constant Number of particles, Pressure, and Temperature) | Thermal expansion coefficient | Understanding the material's response to temperature changes. |
| Non-Equilibrium Molecular Dynamics (NEMD) | Thermal conductivity | Assessing its potential for thermal management applications. |
| Ab initio Molecular Dynamics (AIMD) | Bond breaking and formation | Elucidating reaction mechanisms at surfaces or interfaces. |
Exploration of Topological Electronic Properties in Cesium Vanadates
The discovery of topological materials, which exhibit exotic electronic states protected by symmetry, has opened up new avenues for the development of next-generation electronic and spintronic devices. These materials are characterized by having a bulk electronic band structure that is topologically distinct from the vacuum, leading to the emergence of robust surface or edge states with unique properties, such as spin-momentum locking.
The search for topological phases in complex oxides is an active area of research nih.govmpg.deutwente.nlnyu.eduscispace.com. While there are no definitive reports of topological electronic properties in CsVO3 to date, its constituent elements and crystal structure suggest that exploring this possibility is a worthwhile endeavor. The presence of heavy elements like Cesium can enhance spin-orbit coupling, which is a key ingredient for the emergence of non-trivial topology. Furthermore, the diverse coordination environments of Vanadium in vanadates can give rise to complex electronic band structures where band inversions, a hallmark of topological materials, might occur berkeley.eduresearchgate.net.
First-principles calculations are the primary tool for predicting topological phases in materials. By calculating the electronic band structure and relevant topological invariants (such as Z2 invariants for topological insulators), it is possible to identify candidate topological materials for experimental verification. A systematic computational search for topological phases across the family of cesium vanadates, including CsVO3 and related compounds like Cs2V3O8, could lead to the discovery of new quantum materials researchgate.netresearchgate.netfigshare.comornl.gov.
Table 4: Theoretical Indicators for Topological Properties in Cesium Vanadates
| Indicator | Computational Method | Implication for Cesium Vanadates |
| Band Inversion | DFT with spin-orbit coupling | A key signature of a non-trivial topological phase. |
| Non-zero Z2 invariant | Calculation of topological invariants from DFT wavefunctions | Would classify the material as a topological insulator. |
| Protected surface states | Surface electronic structure calculations | The presence of metallic surface states within the bulk bandgap. |
| Weyl or Dirac points | Band structure calculations in momentum space | Would indicate a topological semimetal phase. |
Concluding Remarks and Future Research Perspectives on Cesium Vanadium Oxide Csvo3
Current Challenges and Unresolved Research Questions in CsVO₃ Studies
Despite the promising attributes of CsVO₃, researchers face several hurdles in its synthesis, characterization, and application. A primary concern is the material's chemical stability, as it has been reported to be slightly soluble in hot water, which could limit its long-term performance in certain environments.
From a materials synthesis perspective, achieving precise control over the morphology, particle size, and crystallinity of CsVO₃ remains a significant challenge. mdpi.com For instance, when synthesized as quantum dots (QDs), CsVO₃ can suffer from self-aggregation, a common issue with nanoparticles that can adversely affect their optical properties and limit their practical use. mdpi.com The development of scalable and reproducible synthesis methods that yield homogenous materials with tailored properties is crucial for advancing from laboratory-scale research to industrial application.
Another area requiring further investigation is the complete understanding of the luminescence mechanism in CsVO₃. While it is known to be a self-activated phosphor, the intricate details of the electronic transitions and the factors influencing its high quantum efficiency are still subjects of ongoing research. Although theoretical studies using density functional theory (DFT) have provided insights into its electronic band structure and optical properties, a deeper theoretical and experimental correlation is needed to fully elucidate these phenomena. researchgate.netresearchgate.net
In the context of its application in perovskite solar cells, unresolved questions pertain to optimizing the interface between the CsVO₃ hole extraction layer and the perovskite active layer. Poor coverage or suboptimal interfacial energetics can lead to charge recombination and reduced device efficiency. nih.gov Therefore, understanding and controlling this interface at the nanoscale is a critical research question.
| Research Area | Key Challenges and Unresolved Questions |
| Material Stability | - Poor chemical stability, particularly solubility in hot water. |
| Synthesis & Morphology | - Difficulty in achieving consistent control over particle size and morphology. mdpi.com - Self-aggregation of CsVO₃ quantum dots. mdpi.com - Need for scalable and reproducible synthesis methods. |
| Fundamental Properties | - Incomplete understanding of the detailed luminescence mechanism. - Need for more comprehensive theoretical models to correlate structure and properties. researchgate.net |
| Device Integration | - Optimization of the CsVO₃/perovskite interface in solar cells to prevent charge recombination. nih.gov |
Emerging Research Directions for Advanced Cesium Vanadium Oxide Materials
The challenges associated with CsVO₃ are paving the way for innovative research directions aimed at creating advanced materials with superior performance and new functionalities. A significant emerging trend is the development of novel and facile synthesis techniques. For example, the use of a simple hotplate-based method for producing cadmium-free CsVO₃ quantum dots represents a move towards more cost-effective and environmentally friendly materials for optoelectronics and biomedical applications. mdpi.com Furthermore, techniques like water-assisted solid-state reactions have been shown to produce CsVO₃ phosphors with exceptionally high quantum efficiency. rsc.org
The creation of composite materials and the exploration of doping strategies are promising avenues for enhancing the properties of CsVO₃. By incorporating other elements or compounds, it may be possible to improve its chemical stability, tune its electronic properties, and enhance its catalytic activity. For instance, cesium-doped vanadium oxide thin films have been investigated as efficient hole extraction layers in perovskite solar cells, demonstrating improved electrical conductivities. epa.gov
The unique properties of CsVO₃ make it a strong candidate for next-generation optoelectronic devices beyond current applications. azooptics.com Research into its potential use in flexible displays, advanced sensors, and other novel optoelectronic systems is an exciting frontier. dentonvacuum.com The development of CsVO₃-based nanomaterials, such as nanofibers and nanosheets, could open up new possibilities due to their high surface area and quantum confinement effects. mdpi.comresearchgate.net
Finally, there is a growing emphasis on the use of advanced theoretical modeling and computational design to guide the synthesis of new CsVO₃-based materials. researchgate.net By predicting the properties of yet-to-be-synthesized compounds, researchers can more efficiently target materials with desired functionalities for specific applications, accelerating the discovery and development process. The focus on rare-earth-free phosphors for high color rendering WLEDs also continues to be a significant driver for CsVO₃ research. rsc.org
| Research Direction | Focus Area | Potential Impact |
| Novel Synthesis Methods | Facile hotplate synthesis, water-assisted solid-state reactions. mdpi.comrsc.org | Cost-effective, environmentally friendly production of high-quality CsVO₃ materials. |
| Advanced Materials | Cadmium-free quantum dots, doped CsVO₃, and composites. epa.govmdpi.com | Development of non-toxic materials with enhanced stability and electrical properties. |
| Next-Generation Devices | Flexible displays, advanced sensors, and novel optoelectronics. azooptics.comdentonvacuum.com | Expansion of CsVO₃ applications into new technological domains. |
| Theoretical Modeling | Computational design and property prediction. researchgate.net | Accelerated discovery and targeted synthesis of new CsVO₃-based materials. |
| Lighting Technology | Rare-earth-free phosphors for WLEDs. rsc.org | Creation of energy-efficient lighting with excellent color quality. |
Q & A
Basic: What are the primary synthesis methods for CsVO₃, and how are structural impurities minimized?
CsVO₃ is typically synthesized via solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric mixtures of Cs₂CO₃ and V₂O₅ are heated at 600–800°C under controlled atmospheres to prevent phase segregation . Hydrothermal synthesis involves reacting CsOH with VO₃⁻ precursors at 150–200°C, with pH adjustments (pH 8–10) to stabilize the vanadate framework . Impurities like Cs₂V₄O₁₁ can form if cooling rates exceed 5°C/min; slow cooling (1–2°C/min) and post-synthesis annealing at 500°C mitigate this. Characterization via XRD (Cu-Kα radiation) and Raman spectroscopy (514 nm laser) confirms phase purity, with V-O-V bending modes at ~450 cm⁻¹ and symmetric stretching at ~850 cm⁻¹ .
Basic: How do crystallographic features of CsVO₃ influence its physicochemical properties?
CsVO₃ adopts a layered structure with Cs⁺ ions intercalated between [VO₃]⁻ chains. Single-crystal X-ray diffraction (SC-XRD) reveals edge-sharing VO₅ polyhedra forming zigzag chains, with Cs⁺ occupying interstitial sites. This arrangement creates anisotropic thermal expansion (α_axial = 12 × 10⁻⁶ K⁻¹) and ionic conductivity (σ ≈ 10⁻⁴ S/cm at 300°C) along the chain axis . Electron density maps from DFT calculations (VASP code) show delocalized electrons in V-O bonds, contributing to its semiconductor behavior (bandgap ~2.8 eV via UV-vis diffuse reflectance) .
Advanced: What methodologies optimize CsVO₃’s electronic properties for energy storage applications?
Doping with W⁶+ or Mo⁶+ (5–10 mol%) substitutes V⁵+ sites, reducing charge-transfer resistance by 40% in Li-ion batteries. Electrochemical impedance spectroscopy (EIS) shows decreased semicircle radii (from 200 Ω to 120 Ω at 1 MHz) after doping . For thermoelectrics, nanostructuring via ball milling (20 h, 400 rpm) enhances ZT values (0.15 to 0.25 at 500 K) by phonon scattering. Carrier concentration (n ≈ 10¹⁹ cm⁻³) is tunable via oxygen vacancies introduced by annealing in H₂/Ar (5% H₂, 400°C) .
Advanced: How does CsVO₃ function in catalytic oxidation reactions, and what experimental designs validate active sites?
In methanol oxidation, CsVO₃’s surface V⁵+ sites exhibit a turnover frequency (TOF) of 0.03 s⁻¹ at 300°C, measured via fixed-bed reactor GC-MS. In situ DRIFTS identifies methoxy intermediates (ν(C-H) = 2850 cm⁻¹), while XANES confirms V⁵+ → V⁴+ reduction during reaction cycles . Contrastingly, CsVO₃/SiO₂ composites show 3× higher TOF due to SiO₂’s acidic sites stabilizing V-O-Si linkages, as shown by ⁵¹V NMR (δ = -520 ppm for tetrahedral V) .
Advanced: What mechanisms drive CsVO₃’s luminescence, and how can emission efficiency be enhanced?
CsVO₃ exhibits broad yellow-green emission (λ_em = 550 nm) under UV excitation (λ_ex = 280 nm) due to charge-transfer transitions between O²⁻ → V⁵+. Lifetime decay measurements (τ ≈ 1.2 µs) suggest triplet-state involvement . Doping with Eu³+ (2 mol%) introduces sharp red emission (⁵D₀ → ⁷F₂ at 612 nm) via energy transfer, increasing quantum yield from 15% to 35% (integrating sphere method). Annealing in NH₃ (600°C) creates oxygen vacancies, boosting exciton recombination rates by 50% .
Advanced: What strategies improve CsVO₃’s stability in electrochemical and high-temperature environments?
In aqueous Li-ion batteries, ALD-coated CsVO₃ with 5 nm Al₂O₃ reduces capacity fade from 40% to 10% over 500 cycles (0.5C rate) by suppressing vanadium dissolution (ICP-MS detects <0.1 ppm V in electrolyte) . For thermal stability, TG-DSC shows decomposition onset at 750°C (ΔH = 220 J/g), but Nb₂O₅ additives (10 wt%) raise this to 820°C by forming Nb-V-O ternary phases .
Advanced: How do computational models predict CsVO₃’s defect chemistry and interfacial behavior?
DFT+U calculations (U_eff = 3.5 eV for V-3d) reveal oxygen vacancy formation energies (E_vac = 2.1 eV) lower than V₂O₅ (3.4 eV), explaining CsVO₃’s higher ionic mobility . MD simulations (LAMMPS) predict Li⁺ diffusion coefficients (D_Li = 10⁻¹⁰ cm²/s) in CsVO₃, aligning with GITT measurements (D_Li = 1.2 × 10⁻¹⁰ cm²/s) .
Advanced: What safety protocols are critical when handling CsVO₃ in lab settings?
CsVO₃ dust (particle size <10 µm) requires N95 respirators and fume hoods (airflow ≥0.5 m/s) to prevent inhalation toxicity (TLV = 0.05 mg/m³ for V compounds) . Spills are neutralized with 1 M citric acid (pH 4–6) to solubilize vanadate ions, followed by FeSO₄ treatment to reduce V⁵+ to less toxic V⁴+ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
